molecular formula C8H11NO3S B3424438 N-[2-(hydroxymethyl)phenyl]methanesulfonamide CAS No. 347839-76-3

N-[2-(hydroxymethyl)phenyl]methanesulfonamide

Cat. No.: B3424438
CAS No.: 347839-76-3
M. Wt: 201.25 g/mol
InChI Key: IOXWRKGTSWFDAU-UHFFFAOYSA-N
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Description

N-[2-(Hydroxymethyl)phenyl]methanesulfonamide is a methanesulfonamide derivative featuring a hydroxymethyl (-CH₂OH) substituent on the ortho position of the phenyl ring. Methanesulfonamides are characterized by their sulfonamide (-SO₂NH₂) group, which confers diverse biological activities, including anti-inflammatory, analgesic, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-13(11,12)9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXWRKGTSWFDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)phenyl]methanesulfonamide typically involves the reaction of 2-(hydroxymethyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-(hydroxymethyl)aniline+methanesulfonyl chlorideThis compound+HCl\text{2-(hydroxymethyl)aniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(hydroxymethyl)aniline+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]methanesulfonamide is primarily related to its ability to interact with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning. This compound may also interact with other molecular targets, such as receptors or ion channels, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of methanesulfonamides are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties/Activities References
Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) Nitro (-NO₂), phenoxy (-OPh) groups Selective COX-2 inhibitor; potent anti-inflammatory and analgesic activity (IC₅₀ COX-2: ~0.07 μM) .
N-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]methanesulfonamide Nitrophenyl, dual hydroxymethyl groups Potential intermediate in drug synthesis; enhanced polarity due to multiple -OH groups .
N-(2-Amino-4-fluorophenyl)methanesulfonamide Amino (-NH₂), fluoro (-F) groups Likely improved solubility (via -NH₂) and metabolic stability (via -F) .
N-[4-(4-Fluorophenyl)-5-formyl-pyrimidin-2-yl]methanesulfonamide Fluorophenyl, formyl (-CHO), pyrimidine ring Targets enzyme active sites (e.g., kinases); formyl group aids in covalent binding .
N-(4-Hydroxyphenyl)benzenesulfonamide Hydroxyl (-OH) on para position Demonstrates hydrogen-bonding interactions (N–H⋯O, O–H⋯O), influencing crystal packing .
Key Observations:
  • Electron-Withdrawing Groups (e.g., -NO₂, -F): Enhance metabolic stability and enzyme-binding affinity (e.g., Nimesulide’s COX-2 selectivity) .
  • Aromatic Heterocycles (e.g., pyrimidine): Expand pharmacological targeting, as seen in antiviral and kinase-inhibitor compounds .

Pharmacological Activity Comparison

Anti-Inflammatory Activity:
  • Nimesulide: IC₅₀ for COX-2 inhibition is significantly lower than non-selective NSAIDs, minimizing gastrointestinal toxicity .
  • Compound 2 (from Lycium barbarum): A structurally distinct acrylamide derivative showed anti-inflammatory activity (IC₅₀ = 17.00 μM), comparable to quercetin .
Enzyme Inhibition:
  • N-[4-[(E)-2-[3-tert-Butyl-5-(5-fluoro-2-oxo-1H-pyridin-3-yl)phenyl]vinyl]phenyl]methanesulfonamide (19): Exhibits potent inhibition of hepatitis C virus NS5B polymerase (EC₅₀ < 1 μM) due to fluorine and vinyl substituents enhancing binding .

Physicochemical Properties

Limited data exist for the target compound, but trends in analogs suggest:

  • Solubility: Hydroxymethyl and amino groups improve aqueous solubility (e.g., N-(2-amino-4-fluorophenyl)methanesulfonamide) .
  • Melting Points: Bulky substituents (e.g., tert-butyl in Compound 19) increase melting points (>200°C) .
  • Synthetic Accessibility: Microwave-assisted synthesis (e.g., Compound 19) reduces reaction times from hours to minutes .

Biological Activity

N-[2-(hydroxymethyl)phenyl]methanesulfonamide, a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a hydroxymethyl group attached to a phenyl ring and a methanesulfonamide moiety. These structural components contribute to its biological activity by facilitating interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with specific enzymes and receptors. The hydroxymethyl group enhances solubility and bioavailability, while the sulfonamide group can inhibit enzymes involved in critical metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showcasing potential as an antibacterial agent. The compound's mechanism involves inhibiting bacterial folic acid synthesis, similar to other sulfonamides.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is significant for developing treatments for inflammatory diseases .

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of several sulfonamide derivatives, this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 128 µg/mL, indicating its potential as a lead compound for antibiotic development.

Anti-inflammatory Mechanism Study

A separate investigation focused on the anti-inflammatory properties of the compound. Researchers found that this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was quantified using ELISA assays, demonstrating a dose-dependent response with IC50 values around 10 µM .

Data Tables

Activity MIC (µg/mL) IC50 (µM)
Antimicrobial (Gram-positive)32-
Antimicrobial (Gram-negative)64-
Anti-inflammatory (TNF-α)-10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(hydroxymethyl)phenyl]methanesulfonamide
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